N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide
Description
This compound features a 1,3-thiazole core substituted with a 4-methylphenyl group at position 2 and a 4-nitrophenyl-linked ethanediamide moiety at position 3. The ethylenediamine bridge connects the thiazole ring to the nitrophenyl group, creating a planar, conjugated system that may influence electronic properties and bioactivity.
Properties
IUPAC Name |
N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-13-3-5-15(6-4-13)21-23-14(2)18(30-21)11-12-22-19(26)20(27)24-16-7-9-17(10-8-16)25(28)29/h3-10H,11-12H2,1-2H3,(H,22,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVCHJMOHTWHGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide, with the CAS number 896375-91-0, is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique thiazole structure and has garnered interest for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 424.5 g/mol. The structure includes a thiazole ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4O4S |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 896375-91-0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The thiazole moiety contributes to its ability to inhibit enzyme activity by mimicking natural substrates, disrupting essential biological pathways.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. The mechanism often involves inhibition of bacterial enzymes or interference with bacterial cell wall synthesis. Studies have shown that similar thiazole derivatives can effectively inhibit the growth of various bacterial strains.
Anticancer Properties
Thiazole-containing compounds have been studied for their anticancer potential. They may induce apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways and the inhibition of tumor growth factors. In vitro studies have demonstrated that derivatives similar to this compound can reduce cell viability in several cancer cell lines.
Neuropharmacological Effects
Some thiazole derivatives are known to interact with neurotransmitter systems, potentially acting as inhibitors of dopamine reuptake. This suggests a possible application in treating neurological disorders such as depression or schizophrenia.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that a thiazole derivative exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent effects comparable to established antibiotics.
- Anticancer Activity : In a recent in vitro study, a related compound was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
- Neuropharmacological Study : A pharmacological evaluation revealed that a similar thiazole derivative acted as a selective dopamine transporter inhibitor, suggesting its potential use in managing dopamine-related disorders.
Comparison with Similar Compounds
Thiazole and Triazine Derivatives
Example Compounds : Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives ()
- Structural Similarities :
- Both classes incorporate heterocyclic cores (thiazole vs. triazine).
- Sulfamoyl and amide functionalities are present in both.
- Key Differences :
- The target compound lacks sulfamoyl and triazine groups but includes a nitro-substituted phenyl ring.
- Synthesis of triazine derivatives involves reactions with diamines (e.g., ethane-1,2-diamine) and ethyl bromoacetate , whereas the target compound’s ethanediamide group likely requires carbodiimide-mediated coupling, as seen in analogous amide syntheses .
Thiazolidinone and Benzamide Derivatives
Example Compound : (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide ()
- Structural Similarities :
- Both feature amide linkages and aromatic substituents.
- Key Differences: The thiazolidinone core in the example compound differs from the thiazole in the target. Synthesis of benzamide derivatives employs carbodiimides (EDC/HOBt) , a method applicable to the target’s ethanediamide formation.
- Functional Implications: Thiazolidinones are known for antimicrobial activity, suggesting the target’s thiazole-amide structure may share similar bioactivity profiles.
Triazole-Thione Derivatives
Example Compounds : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()
Thiadiazole Derivatives
Example Compound : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ()
- Structural Similarities :
- Both contain sulfur-containing heterocycles (thiazole vs. thiadiazole).
- Substituted phenyl groups are present in both.
- Functional Implications :
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Spectroscopic Characterization Methods
Research Findings and Implications
- Synthetic Challenges : The target compound’s nitro group may complicate synthesis due to its electron-withdrawing nature, requiring optimized conditions for amide coupling .
- Bioactivity Potential: Structural parallels to thiadiazoles and thiazolidinones suggest possible antimicrobial or insecticidal applications, though empirical validation is needed .
Q & A
Q. Table 1. Key Reaction Conditions for Amide Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Agent | DCC or HATU | HATU: +15% yield |
| Temperature | 0–25°C | >30°C: hydrolysis risk |
| Solvent | Anhydrous DMF | THF: Poor solubility |
| Reaction Time | 12–24 hrs | <12 hrs: Incomplete |
Q. Table 2. Comparative Bioactivity of Analogues
| Compound | Target (IC₅₀, nM) | Structural Difference |
|---|---|---|
| Parent Compound | Kinase X: 50 ± 3 | N/A |
| 4-Nitro → 4-Cyano | Kinase X: 120 ± 10 | Reduced hydrophobicity |
| Thiazole → Oxazole | Kinase X: >1000 | Loss of π-π stacking |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
